molecular formula C7H4F2N2 B1296463 5,6-Difluorobenzimidazole CAS No. 78581-99-4

5,6-Difluorobenzimidazole

Cat. No. B1296463
CAS RN: 78581-99-4
M. Wt: 154.12 g/mol
InChI Key: IAYQNPPZFVAZLY-UHFFFAOYSA-N
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Description

5,6-Difluorobenzimidazole is a chemical compound with the molecular formula C7H4F2N2 . It is a type of benzimidazole, which is a class of heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of this compound involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the reaction of 2-mercapto-5,6-difluorobenzimidazole with aliphatic and alicyclic ketones in acetic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an imidazole ring . The molecular weight is 154.12 g/mol .


Chemical Reactions Analysis

This compound can react with aliphatic and alicyclic ketones in acetic acid to afford fluorinated derivatives of 2,3-disubstituted benz .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 369.5±22.0 °C at 760 mmHg, and a flash point of 177.3±22.3 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .

Scientific Research Applications

Antiviral Applications

5,6-Difluorobenzimidazole derivatives have demonstrated significant antiviral properties. In particular, certain derivatives have shown effectiveness against herpes simplex virus type 1 (HSV-1). For instance, 4,5,6-trifluoro-1-(β-d-ribofuranosyl)benzimidazole and 5-methoxy-4,6-difluoro-1-(β-d-2′-deoxyribofuranosyl)benzimidazole inhibited the progression of the virus' cytopathic effect at a low multiplicity of infection (Kharitonova et al., 2015). Another study revealed that 2-amino-5,6-difluorobenzimidazole riboside exhibited selective antiviral activity against both wild strains and strains resistant to other antiviral drugs (Kharitonova et al., 2017).

Antimicrobial Applications

A series of substituted 2-polyfluoroalkyl and 2-nitrobenzylsulphanyl benzimidazoles, including this compound derivatives, were synthesized and evaluated for their antimicrobial activity against Mycobacterium strains. Certain derivatives displayed appreciable antimycobacterial activity, exceeding the effectiveness of isoniazide, a reference compound (Kazimierczuk et al., 2005).

Anti-Cancer Applications

Some this compound derivatives have shown potential as anti-cancer agents. For instance, derivatives of 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole demonstrated potent anti-proliferative activity and the ability to induce apoptosis in cancer cells (Alkahtani et al., 2012).

Antimicrobial and Antifungal Activity

Benzimidazole derivatives, including those with this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. Some derivatives exhibited significant activity against bacterial strains like Stenotrophomonas malthophilia, as well as gram-positive and gram-negative bacteria (Kazimierczuk et al., 2002).

DNA Interaction and Medicinal Relevance

Benzimidazole derivatives, including this compound, have been extensively studied for their interaction with DNA and interference in DNA-associated processes. These interactions make them significant in medicinal chemistry, particularly in the development of antihelminthic, antacid, and antibacterial drugs (Bhattacharya & Chaudhuri, 2008).

Future Directions

The future directions of 5,6-Difluorobenzimidazole research could involve further exploration of its synthesis methods and biological activities . The insertion of fluorine atoms into the molecules of heterocyclic compounds like benzimidazoles can lead to a significant increase in biological activity , suggesting potential for future drug development.

properties

IUPAC Name

5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYQNPPZFVAZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323080
Record name 5,6-Difluorobenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78581-99-4
Record name 78581-99-4
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Record name 5,6-Difluorobenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-difluoro-1H-1,3-benzodiazole
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Synthesis routes and methods

Procedure details

A stirred mixture of 4,5-difluorobenzene-1,2-diamine (1.40 g, 9.7 mmol) from the previous step, formic acid (2.0 mL), and triethyl orthoformate (20 mL) was heated at 100° C. for 1 h. The reaction mixture was cooled to rt and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography eluting with 5% MeOH in DCM to afford 5,6-difluoro-1H-benzo[d]imidazole as (1.12 g, 75%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 8.07 (s, 1H), 7.44 (m, 2H); LCMS (ESI) m/z 155 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What led researchers to explore 5,6-difluorobenzimidazole as a potential antiviral agent?

A1: Researchers were investigating a series of halogenated benzimidazole ribonucleosides for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). This research stemmed from the promising antiviral activity observed with 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole (TCRB) []. To understand the impact of different halogen substitutions on antiviral activity and cytotoxicity, various dihalo derivatives, including the 5,6-difluoro analog (2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole), were synthesized and evaluated [].

Q2: How did the antiviral activity and cytotoxicity of 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole compare to other dihalobenzimidazole ribonucleosides?

A2: While several dihalo derivatives demonstrated activity against HCMV and HSV-1, the 5,6-difluoro ribonucleoside was found to be inactive against both viruses []. Interestingly, the order of activity against HCMV for the dihalobenzimidazole ribonucleosides was I ≈ Br ≈ Cl >> F > H = CH3 []. This suggests that while halogens at the 5 and 6 positions of the benzimidazole ring contribute to antiviral activity, fluorine substitution leads to a significant decrease in potency. Unfortunately, the increased activity of the dibromo and diiodo analogs came with higher cytotoxicity compared to the 2,5,6-trichloro analog (TCRB), making TCRB the most promising candidate in terms of the balance between antiviral properties and cytotoxicity [].

  1. Townsend, L. B., et al. “Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-Dihalo-1-Beta-D-Ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections.” Journal of Medicinal Chemistry, vol. 34, no. 5, 1991, pp. 1393–99.

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